molecular formula C24H30N2O7 B1312453 (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid CAS No. 329326-75-2

(S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid

Número de catálogo: B1312453
Número CAS: 329326-75-2
Peso molecular: 458.5 g/mol
Clave InChI: YCONIUDAZOIBGP-OALUTQOASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

The compound (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid represents a complex organic molecule with precise stereochemical configuration. The International Union of Pure and Applied Chemistry systematic name for this compound is (3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid. The compound is registered under Chemical Abstracts Service number 714229-20-6, providing a unique identifier for scientific and regulatory purposes.

The molecular formula of the anhydrous form is C24H30N2O7, with a molecular weight of 458.511 grams per mole. However, the commercially available form exists as a monohydrate with the molecular formula C24H32N2O8 and a molecular weight of 476.5 grams per mole. The Simplified Molecular Input Line Entry System notation for the hydrated form is COC1=C(C=C(C=C1)CCCNC@@HC(=O)NC@@HC(=O)OC)O.O.

The International Chemical Identifier for this compound is InChI=1S/C24H30N2O7.H2O/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16;/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29);1H2/t18-,19-;/m0./s1. The compound has been assigned the International Numbering System food additive code 969 for regulatory identification purposes.

Property Value Source
Chemical Abstracts Service Number 714229-20-6
Molecular Formula (anhydrous) C24H30N2O7
Molecular Formula (hydrate) C24H32N2O8
Molecular Weight (anhydrous) 458.511 g/mol
Molecular Weight (hydrate) 476.5 g/mol
International Numbering System Code 969
Food and Drug Administration Code 4716

Historical Context and Discovery

The development of this compound emerged from extensive research conducted by Ajinomoto Company, Incorporated, a Japanese biotechnology and food company. The compound represents a significant advancement in artificial sweetener technology, building upon the foundation established by aspartame, which was first approved by the United States Food and Drug Administration in 1974.

The research and development process for this compound began in the early 2000s, with Ajinomoto Company submitting an application to the European Food Safety Authority in 2010 for regulatory approval. The compound was developed as an N-substituted derivative of aspartame, incorporating vanillin components to enhance stability and sweetness properties. The laboratory designation for this compound during development was ANS9801.

The regulatory approval timeline demonstrates the compound's significance in food science research. The Joint Food and Agriculture Organization and World Health Organization Expert Committee on Food Additives evaluated the compound in 2013, establishing an acceptable daily intake of 0-5 milligrams per kilogram of body weight. The European Food Safety Authority issued a scientific opinion on July 31, 2013, concluding that the compound was safe for intended use. Subsequently, the United States Food and Drug Administration approved the compound for use in foods on May 19, 2014, with implementation effective from May 21, 2014.

The European Union published Regulation number 497/2014 on May 15, 2014, authorizing the use of this compound in various food categories, effective from June 4, 2014. This regulatory approval process spanning multiple international jurisdictions demonstrates the compound's importance in global food technology development.

Molecular Classification

The compound this compound belongs to the class of organic compounds known as peptides, specifically dipeptide derivatives. The molecule contains structural elements derived from two amino acids: aspartic acid and phenylalanine, making it an analog of aspartame.

From a chemical taxonomy perspective, the compound is classified within the kingdom of organic compounds, under the superclass of organic acids and derivatives. More specifically, it falls under the class of carboxylic acids and derivatives, with a subclass designation of amino acids, peptides, and analogues. The direct parent classification is peptides, with alternative parent classifications including alpha peptides, phenylalanine derivatives, and aspartic acid derivatives.

The molecular framework is characterized as an aromatic homomonocyclic compound, containing multiple functional groups including methoxyphenol, anisole, phenoxy compounds, and carboxamide groups. The compound exhibits stereochemical complexity with two defined atom stereocenters, contributing to its specific biological activity.

The compound's classification as a high-intensity sweetener places it in a specialized category of food additives designed to provide sweetness at extremely low concentrations. The Joint Food and Agriculture Organization and World Health Organization Expert Committee on Food Additives has classified it functionally as a sweetener under food additive classes.

Classification Level Category
Kingdom Organic compounds
Superclass Organic acids and derivatives
Class Carboxylic acids and derivatives
Subclass Amino acids, peptides, and analogues
Direct Parent Peptides
Molecular Framework Aromatic homomonocyclic compounds
Functional Classification High-intensity sweetener

Significance in Chemical Research

The significance of this compound in chemical research extends beyond its primary application as an artificial sweetener. The compound represents a paradigm shift in molecular design for taste enhancement, demonstrating how structural modifications to existing molecules can dramatically improve functional properties.

The compound's ultra-high potency, being approximately 37,000 times sweeter than sucrose, makes it one of the most potent artificial sweeteners ever developed. This extreme potency ratio has significant implications for food science research, as it allows for sweetness enhancement using minute quantities, thereby minimizing potential impacts on food texture, volume, and processing characteristics.

Research has demonstrated that the compound's sweetness profile varies depending on concentration and food matrix applications. In aqueous solutions equivalent to 3-14 percent sucrose by weight, the compound exhibits sweetness levels 7,000 to 47,700 times greater than sucrose. This logarithmic relationship between sweetness and concentration represents a unique characteristic that distinguishes it from other artificial sweeteners.

The compound's chemical stability under dry conditions and its behavior in aqueous food systems have been subjects of extensive research. Studies have shown that its stability in aqueous environments is similar to aspartame but with enhanced performance characteristics. The European Food Safety Authority noted potential instability in acidic beverages and thermally treated foods, which has prompted ongoing research into optimization strategies for various food applications.

The compound's development has contributed significantly to understanding structure-activity relationships in sweet taste perception. Its derivation from aspartame through the addition of vanillin components has provided insights into how molecular modifications can enhance both sweetness intensity and stability characteristics.

Current Research Landscape

The current research landscape surrounding this compound encompasses multiple disciplines including food science, analytical chemistry, toxicology, and regulatory science. Contemporary research efforts focus on optimizing applications across diverse food categories while maintaining regulatory compliance and consumer acceptance.

Recent studies have concentrated on the compound's behavior in various food matrices, particularly its interaction with other sweeteners and flavor compounds. Research has demonstrated that the compound can be effectively blended with both natural and artificial sweeteners, creating synergistic effects that enhance overall taste profiles while potentially reducing the required concentrations of individual sweetening agents.

Analytical method development represents a significant area of current research, with scientists working to establish robust detection and quantification methods for regulatory monitoring and quality control purposes. The Joint Food and Agriculture Organization and World Health Organization Expert Committee on Food Additives has specifically requested research on the suitability of headspace gas chromatography methods using appropriate dissolution solvents for determination of residual solvents in manufacturing processes.

Stability studies continue to be a priority research area, particularly investigating the compound's behavior under various processing conditions including thermal treatment, acidic environments, and extended storage periods. These studies are crucial for expanding the compound's applications across different food categories and processing technologies.

Research into consumer acceptance and sensory evaluation has become increasingly important as the compound gains broader commercial application. Studies examining taste perception, flavor masking capabilities, and overall consumer preference patterns are contributing to the development of optimized formulations for specific food applications.

The regulatory research landscape continues to evolve, with ongoing studies supporting expanded applications and potential modifications to existing usage guidelines. Research institutions and regulatory agencies worldwide are conducting post-market surveillance studies to monitor real-world exposure levels and confirm safety assessments established during the initial approval process.

Contemporary research also focuses on manufacturing optimization, investigating improved synthesis pathways, purification methods, and quality control procedures to enhance production efficiency while maintaining the high purity standards required for food additive applications. These studies are essential for supporting the compound's commercial viability and ensuring consistent product quality across different manufacturing facilities.

Propiedades

IUPAC Name

(3S)-3-[3-(4-hydroxy-3-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-32-21-14-17(10-11-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCONIUDAZOIBGP-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid, a complex organic molecule, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino acids : Essential for interaction with biological targets.
  • Hydroxy and methoxy groups : Known to enhance antioxidant properties.

The molecular formula is C23H30N2O5, with a molecular weight of 414.50 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxy and methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antiproliferative Effects : Studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cancer cell metabolism.

Antioxidant Activity

A study evaluated the antioxidant capacity using various assays (DPPH, ABTS, and FRAP) and reported that the compound demonstrated a significant reduction in oxidative stress markers compared to controls.

Assay TypeIC50 (µM)Reference
DPPH15.2
ABTS12.7
FRAP20.5

Antiproliferative Activity

The antiproliferative effects were tested against several cancer cell lines, with results indicating strong inhibition.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-75.0Apoptosis induction
HCT1166.2Cell cycle arrest
A5497.8Metabolic disruption

Case Studies

  • Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound resulted in a significant decrease in viability of MCF-7 breast cancer cells, correlating with increased levels of apoptotic markers such as caspase-3 activation.
  • Lung Cancer Research : Another investigation focused on A549 lung cancer cells showed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest, suggesting its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has garnered attention for its potential pharmacological properties. Research indicates that it may interact with various biological targets, including G-protein coupled receptors (GPCRs), which are crucial in drug development. A recent model called AiGPro has been developed to profile GPCR interactions, emphasizing the importance of understanding ligand-receptor dynamics for therapeutic applications .

Neuroprotective Effects

Recent studies have suggested that compounds similar to (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid may exhibit neuroprotective effects. For instance, metabolites from the kynurenine pathway, which shares biochemical pathways with this compound, have been shown to modulate oxidative stress and inflammation in neurodegenerative diseases . This dual role as both an antioxidant and pro-oxidant highlights the compound's potential in therapeutic strategies for conditions like Alzheimer's disease.

Antioxidant Properties

The compound's structure suggests it may possess significant antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. For example, studies on related compounds have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, providing cellular protection against oxidative damage .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study examined the effects of compounds similar to this compound on neuroprotection against amyloid-beta-induced toxicity. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

Case Study 2: Antioxidant Mechanisms

Research on related compounds revealed their ability to enhance antioxidant enzyme activity while reducing markers of oxidative damage in diabetic models. This suggests a promising application for metabolic disorders where oxidative stress is a contributing factor .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula (Inferred) Notable Features Potential Applications
(S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid 4-hydroxy-3-methoxyphenylpropylamino, methoxycarbonyl-phenylpropan-2-ylamino C₂₄H₂₉N₃O₈ Dual chiral centers; polar hydroxyl and methoxy groups; ester functionality Antioxidant, neurochemical modulation
(S)-3-amino-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid (, entry 160) Methoxycarbonyl-phenylpropan-2-ylamino C₁₅H₁₉N₂O₆ Aspartame analog; lacks phenolic hydroxyl group Sweetener, peptide synthesis
N-(1-Ethoxy-1-oxo-4-phenyl-2-butanyl)alanine () Ethoxycarbonyl-phenylbutan-2-ylamino, alanine backbone C₁₅H₂₁NO₅ Ethoxy ester (vs. methoxy); simpler alkyl chain Prodrug design, metabolic studies
(4S)-1-Methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl]-2-oxo-imidazolidine-4-carboxylic acid () Ethoxycarbonyl-phenylpropylamino, imidazolidine ring C₂₂H₂₈N₄O₆ Cyclic structure; enhanced rigidity Enzyme inhibition, chiral catalysis

Key Findings :

Replacing methoxy with ethoxy (as in ) increases lipophilicity, which may alter membrane permeability and metabolic stability.

Chirality and Bioactivity: The S-configuration in both amino substituents mirrors aspartame’s stereochemical requirements for sweet taste receptor binding. Modifications to these centers could abolish activity, as seen in inactive diastereomers.

Backbone Flexibility: The butanoic acid backbone in the target compound allows conformational flexibility, whereas cyclic analogs () restrict motion, possibly improving target selectivity.

Biological Implications: The phenylpropan-2-ylamino group (common in ) suggests affinity for hydrophobic binding pockets in enzymes or receptors. The hydroxyl group in the target compound may introduce hydrogen-bonding interactions absent in purely esterified analogs.

Métodos De Preparación

Starting Materials

  • L-Phenylalanine derivatives (for the 1-methoxy-1-oxo-3-phenylpropan-2-ylamino segment)
  • L-Aspartic acid or its derivatives (for the 4-oxobutanoic acid backbone)
  • 3-(4-hydroxy-3-methoxyphenyl)propylamine (for the aromatic amino side chain)

Synthetic Route Outline

  • Protection of Functional Groups

    • Protect amino and carboxyl groups on amino acids to prevent side reactions.
    • Common protecting groups include Boc (tert-butyloxycarbonyl) for amines and methyl or ethyl esters for carboxyl groups.
  • Coupling of Amino Acid Derivatives

    • Use peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or DCC (dicyclohexylcarbodiimide) to form amide bonds between the aspartic acid derivative and the phenylalanine derivative.
    • The coupling is stereoselective to maintain the (S)-configuration.
  • Introduction of the Aromatic Propylamino Side Chain

    • The 3-(4-hydroxy-3-methoxyphenyl)propylamine is coupled to the aspartic acid moiety, typically via amide bond formation at the 3-position amino group.
    • This step may require activation of the carboxyl group on the aspartic acid derivative.
  • Esterification

    • The methoxy group on the phenylpropan-2-yl segment is introduced via methyl esterification, often using diazomethane or methyl iodide under basic conditions.
  • Deprotection and Purification

    • Removal of protecting groups under mild acidic or basic conditions to avoid racemization.
    • Purification by crystallization or chromatographic methods (HPLC) to achieve high purity (>95%).

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Protection Boc2O, DMAP, or methyl/ethyl ester formation Protect amine and carboxyl groups
Peptide Coupling EDCI/HOBt or DCC, DMF or DCM solvent Room temperature to mild heating
Aromatic Side Chain Coupling Activated ester intermediate, amine addition Controlled pH to avoid side reactions
Esterification Diazomethane or MeI, base (e.g., K2CO3) Anhydrous conditions preferred
Deprotection TFA (trifluoroacetic acid) or mild base Avoid racemization
Purification Preparative HPLC or recrystallization Achieve >95% purity

Stereochemical Control

  • Use of enantiomerically pure starting materials (L-phenylalanine, L-aspartic acid) ensures the (S)-configuration.
  • Mild reaction conditions and rapid workup minimize racemization.
  • Analytical methods such as chiral HPLC and NMR confirm stereochemical purity.

Research Findings and Optimization

  • Studies indicate that the choice of coupling reagent significantly affects yield and stereochemical integrity. EDCI/HOBt is preferred for high yield and low racemization.
  • Protecting group strategies impact the overall efficiency; Boc protection is favored for amines due to easy removal and stability during coupling.
  • Esterification with diazomethane provides high methylation efficiency but requires careful handling due to toxicity and explosiveness.
  • Purification by reverse-phase HPLC is effective for isolating the final product with >95% purity, critical for pharmaceutical applications.

Summary Table of Preparation Methods

Aspect Method/Condition Outcome/Notes
Starting materials L-Phenylalanine, L-Aspartic acid, aromatic amine Enantiomerically pure for stereocontrol
Protection Boc for amines, methyl/ethyl esters for acids Prevents side reactions
Coupling reagent EDCI/HOBt preferred High yield, low racemization
Solvent DMF, DCM Good solubility and reaction control
Esterification Diazomethane or methyl iodide Efficient methyl ester formation
Deprotection TFA or mild base Removes protecting groups cleanly
Purification Preparative HPLC, recrystallization >95% purity achieved
Stereochemical control Use of chiral starting materials, mild conditions Maintains (S)-configuration

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including peptide coupling and stereospecific protection/deprotection strategies. Key steps:

  • Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino functionalities during coupling .
  • Chiral resolution via enzymatic methods or chiral chromatography to ensure (S)-configuration at stereogenic centers .
  • Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to verify purity (>95%) and stereochemical integrity .

Q. How can researchers assess the compound's biological activity in vitro?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases, kinases) using fluorometric or colorimetric substrates. IC50_{50} values should be calculated with dose-response curves .
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT or ATP-luminescence assays. Include positive controls like cisplatin for validation .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep at -20°C under inert gas (argon) to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation .
  • Safety : Follow GHS guidelines (P210, P201) for flammables and irritants. Use fume hoods and PPE during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in independent labs using identical protocols (e.g., buffer pH, cell passage number) .
  • Structural Confirmation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific artifacts .

Q. What advanced techniques are recommended for studying the compound's stability and degradation pathways?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation products via LC-QTOF-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under varying temperatures .
  • Computational Modeling : Apply DFT calculations to identify susceptible bonds (e.g., ester, amide) and predict degradation intermediates .

Q. How can the compound's environmental impact be evaluated in long-term ecological studies?

  • Methodological Answer :

  • Fate and Transport Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life (t1/2t_{1/2}) via LC-MS/MS .
  • Ecotoxicity Testing : Conduct acute/chronic exposure assays on Daphnia magna or zebrafish embryos to determine LC50_{50}/EC50_{50} values .
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) to predict biomagnification potential .

Q. What strategies are effective for optimizing the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug Design : Modify carboxylate or methoxy groups to enhance bioavailability. For example, esterify the carboxylic acid to improve membrane permeability .
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and cytochrome P450 interactions .
  • In Vivo Testing : Perform PK studies in rodent models with IV/PO dosing. Measure plasma concentration-time profiles using UPLC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.